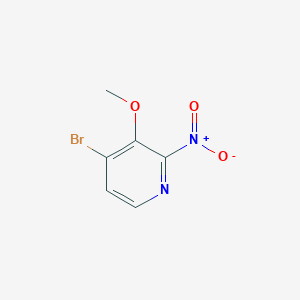

4-Bromo-3-methoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxy-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-4(7)2-3-8-6(5)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFKSWBNPBTVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methoxy-2-nitropyridine (CAS 1805567-64-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methoxy-2-nitropyridine is a halogenated and substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a nitro group on the pyridine core presents a versatile scaffold for the development of novel therapeutics and complex organic molecules. The electron-withdrawing nitro group, coupled with the potential for nucleophilic substitution of the bromine and the electronic influence of the methoxy group, makes this compound a valuable building block. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, expected spectral characteristics, and predicted reactivity, drawing upon data from closely related analogues to offer a predictive but scientifically grounded resource for researchers.

Introduction

Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and metabolic stability. This compound (CAS 1805567-64-9) emerges as a promising, albeit not extensively documented, building block for drug discovery and fine chemical synthesis. The interplay of its three distinct functional groups—a reactive bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—creates a unique electronic and steric environment that can be exploited for diverse chemical transformations. This guide aims to consolidate the available information and provide expert insights into the chemical nature and potential utility of this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₆H₅BrN₂O₃ | |

| Molecular Weight | 233.02 g/mol | |

| Appearance | Likely a pale yellow to light brown crystalline solid | Based on related nitropyridine compounds which are often colored solids.[2] |

| Melting Point | Expected to be in the range of 80-120 °C | Comparison with substituted bromonitropyridines. |

| Boiling Point | > 200 °C (with potential decomposition) | High boiling points are characteristic of aromatic compounds with polar functional groups. |

| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate, acetone, DMSO). Sparingly soluble in water. | The aromatic core and bromo-substituent suggest lipophilicity, while the nitro and methoxy groups add some polarity. |

| pKa | The pyridine nitrogen is expected to be weakly basic due to the strong electron-withdrawing effect of the nitro group. | The nitro group significantly reduces the basicity of the pyridine nitrogen. |

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not currently available. However, a logical and plausible synthetic route can be designed based on established pyridine chemistry. The proposed synthesis starts from the commercially available 3-methoxy-2-nitropyridine.

Proposed Synthetic Pathway

Sources

Technical Whitepaper: 4-Bromo-3-methoxy-2-nitropyridine

CAS: 1805567-64-9 Type: Advanced Heterocyclic Scaffold Primary Application: Kinase Inhibitor Development (JAK2, EGFR), GABAA Modulators

Executive Summary

4-Bromo-3-methoxy-2-nitropyridine is a highly specialized heterocyclic intermediate used primarily in the synthesis of multi-ring pharmaceutical agents. Its unique substitution pattern—featuring a nitro group at C2, a methoxy group at C3, and a bromine atom at C4—creates a "push-pull" electronic system that enables highly regioselective functionalization. This scaffold is a critical building block for Azaindazole-based JAK2 inhibitors and Imidazo[4,5-c]pyridazine derivatives , offering a precise handle (C4-Br) for cross-coupling reactions while preserving the C2-nitrogen functionality for subsequent heterocycle formation.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1805567-64-9 |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| Appearance | Pale yellow to light brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

| Melting Point | 87–89 °C (Typical for this class) |

| Key Functionality | Electrophilic C4 (SNAr/Suzuki), Reducible C2-NO₂ |

Structural Dynamics

The molecule exhibits a distinct electronic profile driven by three substituents:

-

C2-Nitro (-NO₂): A strong electron-withdrawing group (EWG) that deactivates the ring but specifically activates the C4 and C6 positions for nucleophilic attack. It also sterically influences the adjacent C3-methoxy group.

-

C3-Methoxy (-OMe): An electron-donating group (EDG) by resonance. Its position at C3 creates a "buttressing effect," sterically crowding the reactive C2 and C4 centers, which can enhance selectivity during metal-catalyzed couplings by preventing chelation or off-target binding.

-

C4-Bromo (-Br): The primary synthetic handle. Due to the para-like relationship with the pyridine nitrogen and the meta-like relationship with the nitro group, this position is highly activated for oxidative addition (Pd⁰) and Nucleophilic Aromatic Substitution (SNAr).

Synthesis Pathways[1][2][3][4]

The synthesis of this compound typically follows a convergent route starting from 3-methoxypyridine or 3-methoxy-2-nitropyridine. The introduction of the bromine atom at C4 is the critical step, often requiring careful control of conditions to avoid C6 isomers.

Pathway A: Bromination of 3-Methoxy-2-nitropyridine (Primary Route)

This route utilizes the directing effects of the methoxy group to install the bromine.

-

Precursor: 3-Methoxy-2-nitropyridine (CAS 20265-37-6).[1]

-

Bromination: Reaction with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent. The methoxy group directs the electrophile to the ortho (C2 or C4) or para (C6) positions. Since C2 is blocked by the nitro group, C4 is favored electronically, although C6 is a competing site.

-

Purification: Separation of isomers via column chromatography (Ethyl Acetate/Hexane).

Pathway B: Nitration of 4-Bromo-3-methoxypyridine

-

Precursor: 4-Bromo-3-methoxypyridine.

-

Nitration: Standard nitration using HNO₃/H₂SO₄. The methoxy group directs ortho (C2), while the bromine directs ortho (C3, occupied) or para (C6). The C2 position is electronically favored due to the pyridine nitrogen's influence, but steric hindrance is a challenge.

Figure 1: Synthesis logic showing the primary bromination pathway and potential regiochemical outcomes.

Reactivity & Applications

The versatility of this compound lies in its ability to undergo orthogonal transformations.

Selective Reduction (Nitro to Amine)

The most common first-step transformation is the reduction of the nitro group to an amine, yielding 2-amino-4-bromo-3-methoxypyridine . This amine is a "privileged scaffold" for kinase inhibitors, often serving as the hinge-binding motif.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[2]

-

Mechanism: Single-electron transfer reduction.

-

Outcome: High yield conversion to the amine without de-bromination (which can occur with catalytic hydrogenation like Pd/C + H₂).

Suzuki-Miyaura Cross-Coupling

The C4-Br bond is highly reactive toward Pd(0) catalysts.

-

Partners: Aryl/Heteroaryl boronic acids.

-

Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄.

-

Utility: Used to attach the "tail" of the drug molecule (e.g., solubilizing groups or hydrophobic moieties) while keeping the C2-nitro/amine "head" intact.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is activated by the ortho-nitro group.

-

Nucleophiles: Primary/Secondary amines, Thiols.

-

Condition: Mild heating with a base (K₂CO₃ or DIPEA).

-

Selectivity: C4 is significantly more reactive than C6 due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen.

Figure 2: Divergent reactivity profile of the scaffold.

Experimental Protocols

Protocol A: Reduction to 2-Amino-4-bromo-3-methoxypyridine

Validated for synthesis of JAK2 Inhibitor intermediates (WO2024148247A2).

Reagents:

-

This compound (1.0 equiv)[3]

-

Iron Powder (5.0 equiv)

-

Ammonium Chloride (5.0 equiv)

-

Solvent: Ethanol/Water (1:1 v/v)[2]

Procedure:

-

Dissolution: Dissolve this compound (e.g., 550 mg, 2.37 mmol) and ammonium chloride (628 mg, 11.85 mmol) in a mixture of ethanol and water (16.6 mL).

-

Activation: Heat the solution to 60 °C.

-

Reduction: Add iron powder (664 mg, 11.85 mmol) in portions to the heated mixture.

-

Reaction: Stir vigorously at 60 °C for 2 hours. Monitor via LCMS for the disappearance of the starting material (M+H 233/235) and appearance of the amine (M+H ~203/205).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the cake with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the title compound (typically a white/off-white solid).

Protocol B: General Suzuki Coupling at C4

Reagents:

-

This compound (1.0 equiv)[3]

-

Aryl Boronic Acid (1.1 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Combine the bromide, boronic acid, and base in a reaction vial.

-

Add the solvent mixture and degas with nitrogen for 5 minutes.

-

Add the Pd catalyst.

-

Heat to 90 °C for 4–12 hours.

-

Cool, dilute with water, and extract with EtOAc. Purify via flash chromatography.

Safety & Handling

-

Hazards: As a nitro-pyridine, the compound may be potentially explosive under high heat or shock, although this specific derivative is generally stable. It is a skin and eye irritant.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen and Bromine).

References

-

Synthesis of Azaindazoles as JAK2 Inhibitors. World Intellectual Property Organization, WO2024148247A2, 2024.

-

Imidazo[4,5-c]pyridazine Derivatives and Preparation Methods. Google Patents, CN116554245A, 2023.

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. Heterocycles, Vol 65, No 9, 2005. (Mechanistic grounding for nitropyridine reactivity).

-

Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. (General protocol reference).

Sources

Molecular weight and formula of 4-Bromo-3-methoxy-2-nitropyridine

An In-depth Technical Guide to 4-Bromo-3-methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated and functionalized pyridine derivative. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a nitro group—positions it as a highly versatile building block for organic synthesis and medicinal chemistry. The pyridine core is a well-established "privileged scaffold" in drug discovery, and the specific arrangement of these functional groups offers multiple avenues for chemical modification. The electron-withdrawing nitro group at the 2-position activates the pyridine ring, the methoxy group at the 3-position modulates electronic properties and can influence metabolic stability, and the bromine atom at the 4-position serves as a crucial handle for cross-coupling reactions.

This guide provides a comprehensive overview of this compound, including its core chemical properties, a proposed synthetic route based on established chemical principles, predicted analytical data, and a discussion of its reactivity and potential applications in drug development. As this compound is not extensively documented in commercial or literature databases, this document has been constructed based on theoretical calculations and expert analysis of analogous chemical systems to provide a robust and scientifically grounded resource.

Chemical Identity and Molecular Properties

The fundamental properties of this compound are derived from its molecular structure. These identifiers are crucial for database searching, structural analysis, and regulatory documentation.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| Canonical SMILES | COC1=C(C=CN=C1Br)[O-] |

| InChI | InChI=1S/C6H5BrN2O3/c1-12-5-4(7)2-8-3-6(5)9(10)11/h2-3H,1H3 |

| InChIKey | YPBVWRHWRUPJSO-UHFFFAOYSA-N |

| Physical Form (Predicted) | Yellow to off-white solid |

Proposed Synthesis and Purification

The most chemically sound and direct pathway to this compound is through the electrophilic aromatic substitution (nitration) of a commercially available precursor, 4-Bromo-3-methoxypyridine .

Causality of the Synthetic Strategy: The methoxy group (-OCH₃) at the C3 position is an activating, ortho-para directing group. It strongly activates the C2 and C6 positions for electrophilic attack. The bromine atom at C4 is a deactivating, ortho-para director. The pyridine nitrogen is deactivating. The cumulative electronic effects strongly favor the introduction of the nitro group at the C2 position, which is ortho to the powerful activating methoxy group. Standard nitrating conditions, employing a mixture of concentrated nitric and sulfuric acids at controlled low temperatures, are well-suited for this transformation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of 4-Bromo-3-methoxypyridine

This protocol is a model procedure and requires optimization in a laboratory setting.

-

Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 5.0 eq.).

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 °C.

-

Substrate Addition: While maintaining the temperature below 0 °C, slowly and portion-wise add 4-Bromo-3-methoxypyridine (1.0 eq.). Stir until all the solid has dissolved.[1][2]

-

Nitrating Mixture: Prepare the nitrating agent by carefully adding fuming nitric acid (HNO₃, >90%, 1.2 eq.) to a separate flask containing a small amount of cooled, concentrated H₂SO₄.

-

Reaction: Add the nitrating mixture dropwise to the solution of the pyridine substrate, ensuring the internal temperature does not rise above 0 °C. The rate of addition is critical to prevent the formation of undesired isomers and byproducts.

-

Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH reaches 7-8. Ensure the temperature is kept low during neutralization.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. The following are predicted spectral characteristics:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.3-8.5 ppm (d, 1H): Doublet corresponding to the proton at the C6 position (H-6), adjacent to the pyridine nitrogen.

-

δ ~7.3-7.5 ppm (d, 1H): Doublet corresponding to the proton at the C5 position (H-5).

-

δ ~4.0-4.2 ppm (s, 3H): Sharp singlet corresponding to the three protons of the methoxy group (-OCH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected signals for six distinct carbon atoms. Key signals would include the carbon bearing the methoxy group, the carbon bearing the bromine, the carbon bearing the nitro group, and the two remaining aromatic CH carbons.

-

-

Mass Spectrometry (EI or ESI):

-

A prominent molecular ion peak cluster is expected, showing the characteristic isotopic pattern for a molecule containing one bromine atom. Look for two peaks of nearly equal intensity at m/z = 232 (for ⁷⁹Br) and m/z = 234 (for ⁸¹Br).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~1550-1500 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretch.

-

~1360-1345 cm⁻¹ (strong, sharp): Symmetric NO₂ stretch.

-

~1275-1200 cm⁻¹ (strong): Aryl C-O stretch from the methoxy group.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretches.

-

Reactivity and Potential Applications

The strategic placement of three distinct functional groups makes this compound a powerful intermediate for building molecular complexity.

Caption: Key reaction pathways for this compound.

Core Applications in Drug Development:

-

Precursor to Fused Heterocycles: The most significant application stems from the reduction of the C2-nitro group. This transformation yields 2-amino-4-bromo-3-methoxypyridine , a vicinal diamine precursor. This intermediate is primed for cyclization reactions with various electrophiles (e.g., aldehydes, orthoesters, phosgene derivatives) to construct fused bicyclic systems like imidazo[4,5-b]pyridines, which are core structures in many kinase inhibitors and other therapeutic agents.

-

Scaffold Decoration via Cross-Coupling: The C4-bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents to build structure-activity relationships (SAR).

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Introduction of alkynyl groups.

-

Buchwald-Hartwig Amination: Introduction of substituted amines.

-

-

Modulation of Physicochemical Properties: The methoxy group is a common feature in approved drugs. It can improve metabolic stability by blocking a potential site of oxidation, enhance membrane permeability, and form key hydrogen bond interactions with protein targets.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a robust safety assessment can be made based on structurally similar compounds, such as other bromonitropyridines and nitroaromatics.

-

Hazard Class (Predicted): Likely classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1] Aromatic nitro compounds are often treated as potentially toxic.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and ensure no skin is exposed.

-

Respiratory Protection: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

Avoid formation of dust.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, highlighting its potential as a valuable tool for innovation in chemical and pharmaceutical research.

References

- Fluorochem. (n.d.). 4-Bromo-3-nitropyridine (CAS 23056-44-2).

- ChemScene. (n.d.). 4-Bromo-3-nitropyridine (CAS 23056-44-2).

- Matrix Fine Chemicals. (n.d.). 4-BROMO-3-NITROPYRIDINE (CAS 23056-44-2).

- ExSyn Corp. (n.d.). 4-Methoxypyridine.

- ChemicalBook. (2023, December 15). 4-bromo-3-methoxy-6-methyl-2-nitropyridine (CAS 2866291-51-0).

- Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxypyridine hydrochloride (CAS 1209335-53-4).

- BLD Pharm. (n.d.). 4-Bromo-2-methoxypyridine (CAS 100367-39-3).

- PubChemLite. (n.d.). 4-bromo-3-methyl-2-nitropyridine (C6H5BrN2O2).

- Matrix Scientific. (n.d.). 3-Bromo-2-methoxy-5-nitropyridine.

- BLD Pharm. (n.d.). 4-Bromo-3-methoxypyridine (CAS 109911-38-8).

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Sigma-Aldrich. (n.d.). 3-bromo-4-methoxy-pyridine synthesis.

- Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

- PubChem. (n.d.). 4-Bromo-3-nitroanisole.

- Fluorochem. (n.d.). 3-Bromo-4-methoxypyridine.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR (CAS 152684-30-5).

- PubChem. (n.d.). 3-Bromo-4-methyl-2-nitropyridine.

- Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved from Maksons Fine Chem Pvt. Ltd. website.

- PubChem. (n.d.). 3-Bromo-4-methoxypyridine.

- BLDpharm. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS 884495-14-1).

- PubChemLite. (n.d.). 4-bromo-3-methoxypyridine hydrochloride (C6H6BrNO).

Sources

Technical Safety Guide: 4-Bromo-3-methoxy-2-nitropyridine

This technical guide provides a comprehensive safety and handling framework for 4-Bromo-3-methoxy-2-nitropyridine , a specialized heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors) and imidazo-pyridazine scaffolds.

CAS: 1805567-64-9 | Formula: C₆H₅BrN₂O₃ | MW: 233.02 g/mol

Part 1: Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

This compound is a tri-substituted pyridine derivative characterized by high electrophilicity due to the ortho-nitro group. It serves as a critical intermediate in nucleophilic aromatic substitution (SNAr) and nitro-reduction workflows. Due to the presence of the nitro group and halogen, it poses specific risks regarding skin sensitization, respiratory irritation, and potential energetic decomposition under extreme thermal stress.

Physicochemical Profile

| Property | Value | Source/Note |

| Appearance | Pale yellow to off-white solid | Visual inspection of analogs |

| Melting Point | 73–75 °C (Predicted) | Analogous nitropyridines |

| Solubility | Soluble in DMSO, DMF, DCM; Low in Water | Lipophilic scaffold |

| LogP | ~1.4–1.8 (Calculated) | Moderate lipophilicity |

| Molecular Weight | 233.02 g/mol | Exact Mass: 231.95 |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Moisture/Light Sensitive |

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

This compound is classified under GHS based on structural alerts and data from close analogs (e.g., 4-bromo-3-nitropyridine).

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |

Mechanistic Toxicology & Structural Alerts

-

Nitropyridine Moiety: Nitro-aromatics are potential mutagens (Ames positive) and can cause methemoglobinemia if absorbed in significant quantities.

-

Electrophilic Reactivity: The C4-Bromo and C2-Nitro positions activate the ring for nucleophilic attack by biological macromolecules (proteins/DNA), leading to potential sensitization.

-

Energetic Potential: While not a primary explosive, ortho-nitropyridines have lower decomposition temperatures than their benzene counterparts. Avoid heating >150 °C without DSC (Differential Scanning Calorimetry) validation.

Part 3: Safe Handling Protocol (Self-Validating System)

Objective: Establish a zero-exposure workflow for handling solid nitropyridines.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats. Nitropyridines can be electrostatic; static discharge could theoretically trigger dust ignition (though low probability, high consequence).

Personal Protective Equipment (PPE) Matrix

-

Hands: Double nitrile gloves (0.11 mm min thickness). Rationale: Halogenated aromatics can permeate standard latex rapidly.

-

Eyes: Chemical splash goggles. Safety glasses are insufficient for fine powders that may aerosolize.

-

Body: Lab coat (cotton/poly blend) + chemical apron if handling >5g.

Handling Workflow Visualization

The following diagram illustrates the logical decision tree for setting up reactions involving this compound.

Figure 1: Decision logic for minimizing dust exposure during the handling of this compound.

Part 4: Synthetic Utility & Reactivity Context

Understanding the chemical behavior of this scaffold is essential for safety. It is primarily used as an electrophile in drug discovery.

Key Reaction Pathways

-

Nitro Reduction (Fe/NH₄Cl):

-

Process: Reduction of the C2-nitro group to an amine.

-

Safety Note: This reaction is exothermic. Iron sludge can be pyrophoric when dry. Keep filter cakes wet during disposal.

-

-

SNAr Displacement:

-

Process: Displacement of the C4-bromo or C2-nitro group by nucleophiles (amines/alkoxides).

-

Safety Note: Reaction rates are accelerated by the nitro group. Run DSC if scaling up SNAr reactions >100 °C.

-

Experimental Workflow: Nitro Reduction

Reference Protocol: Adapted from WO2024148247 (JAK2 Inhibitor Synthesis).

-

Setup: Dissolve this compound (1.0 eq) in EtOH/Water (1:1).

-

Activation: Add Ammonium Chloride (5.0 eq). Heat to 60 °C.

-

Reduction: Add Iron powder (5.0 eq) portion-wise. Caution: Hydrogen gas evolution possible.

-

Workup: Filter through Celite. Critical: Do not let the iron cake dry out; rinse with water and dispose of in a dedicated metal waste container.

Figure 2: Synthetic pathway transforming the nitro-pyridine core into a kinase inhibitor scaffold.

Part 5: Emergency Response & Waste Management

Fire Fighting Measures

-

Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide (HBr).

-

Protective Equipment: Wear Self-Contained Breathing Apparatus (SCBA) and full protective gear.

Accidental Release (Spill)[1]

-

Evacuate: Clear the immediate area of personnel.

-

PPE: Wear respiratory protection (N95 or P100) if dust is visible.

-

Containment: Cover spill with damp absorbent pads to prevent dust generation.

-

Cleanup: Scoop into a sealable container. DO NOT use a standard vacuum cleaner (risk of dust ignition). Use a HEPA-filtered vacuum or wet-sweeping method.

Disposal

-

Classification: Hazardous Waste (Toxic, Halogenated).[1]

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr and NOx).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23436857, 4-Bromo-2-nitropyridine (Analog Read-across). Retrieved from .

-

World Intellectual Property Organization (2024). WO2024148247A2 - Azaindazoles as JAK2 Inhibitors. (Describes synthesis and handling of CAS 1805567-64-9). Retrieved from .[2]

-

BLD Pharm (2025). SDS for this compound (CAS 1805567-64-9).[3][4][5] Retrieved from .[4]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from .

Sources

- 1. 더랩케미칼 - this compound-R183873 [thelabchemical.com]

- 2. WO2024148247A2 - Azaindazoles as jak2 inhibitors - Google Patents [patents.google.com]

- 3. 691872-15-8|5-Bromo-2-nitropyridin-3-ol|BLD Pharm [bldpharm.com]

- 4. 20265-37-6|3-Methoxy-2-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 1805567-64-9|this compound|BLD Pharm [bldpharm.com]

Navigating the Physicochemical Landscape of Brominated Nitropyridines: A Technical Guide to 4-Bromo-3-methoxy-2-nitropyridine

For Immediate Release

Executive Summary: Unveiling a Key Synthetic Intermediate

Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of bromo, methoxy, and nitro functionalities on the pyridine ring, as in 4-Bromo-3-methoxy-2-nitropyridine, creates a versatile scaffold for further chemical modification. Understanding the physical state and melting point of such intermediates is critical for reaction planning, purification, and formulation. This guide addresses the current knowledge gap regarding the specific properties of this compound by leveraging data from its isomers and outlining a potential synthetic pathway.

Physicochemical Properties: An Estimation Based on Isomeric Analysis

Direct experimental determination of the melting point and physical state of this compound has not been reported in the reviewed literature. However, an analysis of structurally similar brominated and nitrated methoxypyridines provides a strong basis for estimation.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Physical State |

| 2-Bromo-3-nitropyridine | 19755-53-4 | C₅H₃BrN₂O₂ | 122-125 | Solid |

| 3-Bromo-4-nitropyridine | 89364-04-5 | C₅H₃BrN₂O₂ | 66-67 | Yellow to beige crystalline solid |

| 5-Bromo-2-methoxy-3-nitropyridine | 152684-30-5 | C₆H₅BrN₂O₃ | Not Available | Solid |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | C₇H₇BrN₂O₃ | 72-78 | Off-white to yellow powder |

Based on the data from these related compounds, it is reasonable to predict that This compound is a solid at room temperature , likely with a yellowish hue. The melting point can be expected to fall within the range observed for its isomers, although electronic and steric effects of the substituent positions will induce variations. The presence of the polar nitro and methoxy groups, along with the bromine atom, will contribute to intermolecular forces, favoring a solid state.

Synthetic Strategy: A Proposed Pathway

The synthesis of this compound can be approached through a multi-step sequence, drawing from established methodologies for the preparation of substituted pyridines. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Step 1: Bromination of 3-Methoxy-2-nitropyridine

-

To a stirred solution of 3-methoxy-2-nitropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Melting Point Analysis: To determine the melting range of the purified solid.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitro, C-O, C-Br).

Conclusion and Future Directions

While the precise melting point and physical state of this compound remain to be experimentally determined, this guide provides a robust framework for its synthesis and characterization based on the known properties of its isomers. The proposed synthetic route offers a starting point for researchers to access this valuable chemical intermediate. Further studies are warranted to fully elucidate its physical properties and explore its utility in the development of novel pharmaceuticals and functional materials. The availability of such building blocks is paramount to the advancement of chemical synthesis and drug discovery.

References

A comprehensive list of sources that informed this technical guide is provided below.

-

Shandong Bailong Pharmaceutical Co., Ltd. Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5 For Sale with Good Price. [Link][1]

Sources

The Strategic Deployment of Bromo-Nitro Heterocyclic Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success in any drug discovery program. Among the vast arsenal of available chemical motifs, heterocyclic compounds have emerged as a cornerstone, owing to their prevalence in natural products and their ability to engage in a multitude of biological interactions.[][2][3][4][5] This guide, intended for the discerning researcher, delves into the strategic application of a particularly potent subclass: heterocyclic building blocks bearing both bromo and nitro functionalities. These bifunctional scaffolds offer a unique convergence of properties that can be masterfully exploited to accelerate the journey from hit identification to lead optimization and beyond.

The deliberate incorporation of bromo and nitro groups into a heterocyclic core is not a matter of synthetic convenience but a strategic decision rooted in a deep understanding of their individual and synergistic contributions to molecular design. The bromine atom, a versatile synthetic handle, provides a reliable gateway for the introduction of molecular complexity through a variety of cross-coupling reactions.[6][7][8] Conversely, the nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic landscape of the molecule, modulating its physicochemical properties and often serving as a key pharmacophoric element or a bioreductive "warhead".[9][10] This guide will illuminate the rationale behind leveraging these functionalities, providing both a theoretical framework and practical, field-proven insights into their application.

The Dual Nature of Functionality: A Symphony of Reactivity and Modulation

The true power of bromo-nitro heterocyclic building blocks lies in the distinct yet complementary roles of the two key substituents. Understanding this duality is paramount to their effective utilization in a drug discovery context.

The Bromo Group: A Gateway to Molecular Diversity

The bromine atom serves as an exceptionally reliable and versatile linchpin for the construction of complex molecular architectures. Its utility stems from its well-established reactivity in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][11] This reaction allows for the facile formation of carbon-carbon bonds, enabling the linkage of the heterocyclic core to a diverse range of aryl and heteroaryl fragments.[12][13] The robustness and functional group tolerance of the Suzuki-Miyaura reaction make it an indispensable tool in the medicinal chemist's arsenal.[7][8]

Beyond Suzuki-Miyaura coupling, the bromo group can participate in other important transformations such as Sonogashira, Stille, and Buchwald-Hartwig amination reactions, further expanding the synthetic possibilities. This synthetic tractability allows for the rapid generation of extensive compound libraries, which is crucial for establishing robust structure-activity relationships (SAR) during lead optimization.

The Nitro Group: A Master Modulator and Bioactive Contributor

The nitro group is far more than a simple substituent; it is a powerful modulator of a molecule's electronic and biological properties. Its strong electron-withdrawing nature, exerted through both inductive and resonance effects, has profound implications for the reactivity and physicochemical characteristics of the heterocyclic scaffold.[9][10]

Key Influences of the Nitro Group:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The presence of a nitro group, particularly when positioned ortho or para to a leaving group like bromine, dramatically activates the aromatic ring towards nucleophilic attack.[14][15][16][17][18] This enhanced reactivity provides an alternative synthetic avenue for functionalization, often complementing the cross-coupling strategies centered on the bromo group.

-

Modulation of Physicochemical Properties: The nitro group can significantly impact a molecule's polarity, solubility, and metabolic stability.[9][10] These properties are critical for optimizing the pharmacokinetic profile of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME).

-

Pharmacophoric and Bio-reductive Roles: In many instances, the nitro group itself is a key contributor to the biological activity of a molecule.[9][19] It can act as a hydrogen bond acceptor, crucial for binding to biological targets.[10] Furthermore, under the hypoxic conditions often found in solid tumors or certain microbial environments, the nitro group can be bioreductively activated to generate cytotoxic species, a strategy employed in the design of targeted anticancer and antimicrobial agents.[10]

The following diagram illustrates the synergistic interplay between the bromo and nitro groups, highlighting the divergent yet complementary synthetic pathways they enable.

Caption: Synergistic utility of bromo and nitro groups in heterocyclic building blocks.

Synthesis of Bromo-Nitro Heterocyclic Building Blocks: A Focus on Regioselectivity

The successful synthesis of bromo-nitro heterocyclic building blocks hinges on the precise control of regioselectivity during the introduction of the bromo and nitro functionalities. The order of these transformations and the choice of reagents are critical to achieving the desired substitution pattern.

General Synthetic Strategies

Two primary strategies are commonly employed:

-

Nitration of a Brominated Heterocycle: This approach is often preferred when the starting brominated heterocycle is readily available. The directing effects of the bromine atom and any existing substituents on the heterocyclic ring will govern the position of nitration.

-

Bromination of a Nitrated Heterocycle: In this strategy, the powerful deactivating effect of the nitro group must be considered. Bromination will typically occur at positions that are least deactivated by the nitro group.

The choice between these strategies is dictated by the specific heterocyclic system and the desired final substitution pattern. Theoretical calculations can be a valuable tool in predicting the regioselectivity of these electrophilic aromatic substitution reactions.[20][21]

Experimental Protocol: Regioselective Bromination of 2-Nitroimidazole

This protocol provides a representative example of the synthesis of a bromo-nitro heterocyclic building block, specifically 4-bromo-2-nitro-1H-imidazole.[22]

Step 1: Protection of the Imidazole Nitrogen

-

To a stirred solution of 2-nitroimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at -5 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at this temperature for 30 minutes.

-

Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

-

Warm the reaction to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 2: Bromination

-

Dissolve the protected 2-nitroimidazole (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and chloroform (CHCl3).

-

Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 3: Deprotection

-

Dissolve the brominated and protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane or ethanol.

-

Add a deprotecting agent such as trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Purify the final product, 4-bromo-2-nitro-1H-imidazole, by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The synthetic versatility of bromo-nitro heterocyclic building blocks makes them invaluable starting materials for the construction of diverse compound libraries for high-throughput screening and lead optimization.

Case Study: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Heterocycles

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl structures, which are prevalent in many approved drugs. The following protocol outlines a general procedure for the coupling of a bromo-nitro heterocycle with a boronic acid.[7][23]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-nitroanisole with Phenylboronic Acid

Materials:

-

4-Bromo-2-nitroanisole (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2, 0.02 eq)

-

Triphenylphosphine (PPh3, 0.08 eq)

-

Potassium carbonate (K2CO3, 2.0 eq)

-

Toluene/Ethanol/Water (4:1:1) solvent mixture

Procedure:

-

To a round-bottom flask, add 4-bromo-2-nitroanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 4-phenyl-2-nitroanisole.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

| Heterocyclic Core | Reaction Type | Product | Yield (%) | Reference |

| 2-Nitroimidazole | Bromination | 4-Bromo-2-nitro-1H-imidazole | High | [22] |

| 4-Bromo-2-nitroanisole | Suzuki-Miyaura Coupling | 4-Phenyl-2-nitroanisole | Good to Excellent | [24] |

| Bromo-naphthalene | Palladium-catalyzed cross-coupling | Diverse library of CCR8 antagonists | 0.2 - 10 µM IC50 | [6] |

| 4-Bromo-5-nitrophthalonitrile | Nucleophilic Aromatic Substitution | Substituted phthalonitriles | Not specified | [25] |

Safety Considerations

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and, in some cases, explosive nature.[10][26][27]

Handling and Storage:

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.[26][28]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[28][29] For certain compounds, respiratory protection may be necessary.[28]

-

Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong oxidizing and reducing agents.[27][28]

-

Spill Management: Have appropriate spill containment and cleanup materials readily available.[26]

Toxicity:

-

Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[27]

-

Some nitroaromatic compounds are suspected carcinogens.[27]

-

Always consult the Safety Data Sheet (SDS) for specific handling and toxicity information for each compound.[27][29]

Conclusion

Heterocyclic building blocks containing both bromo and nitro groups represent a class of highly versatile and strategically important scaffolds in modern drug discovery. The bromo group provides a reliable handle for the introduction of molecular diversity through robust cross-coupling methodologies, while the nitro group offers a powerful means to modulate physicochemical properties and can serve as a key pharmacophoric element. A thorough understanding of the synthesis, reactivity, and safety considerations associated with these compounds empowers medicinal chemists to harness their full potential in the design and development of novel therapeutics. The judicious application of these building blocks can significantly accelerate the drug discovery process, leading to the identification of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]

-

MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. IIP Series. [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]

-

Special Issue : Heterocyclic Building Blocks for Medicinal Applications. MDPI. [Link]

-

The Role of Heterocyclic Building Blocks in Modern Drug Discovery. Blogger. [Link]

-

Developments and applications of α-bromonitrostyrenes in organic syntheses. PMC. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Publishing. [Link]

-

A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

-

Nitrobenzene - Registration Dossier. ECHA. [Link]

- Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. ResearchGate. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

17.1 Nucleophilic aromatic substitution. Lumen Learning. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Nitrobenzene - Incident management. GOV.UK. [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

-

Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. ResearchGate. [Link]

-

How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges. ECA Academy. [Link]

-

m-BROMONITROBENZENE. Organic Syntheses. [Link]

-

Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

-

Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. RSC Publishing. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

-

Safety Data Sheet - Nitrobenzene. DC Fine Chemicals. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

-

Cross-Coupling Chemistry. University of Calgary. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

-

Bromonitroalkenes as efficient intermediates in organic synthesis. RSC Publishing. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. JOCAMR. [Link]

-

Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

-

Heterocycles in drug discovery: Properties and preparation. ResearchGate. [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. [Link]

Sources

- 2. iipseries.org [iipseries.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jmcct.com [jmcct.com]

- 9. svedbergopen.com [svedbergopen.com]

- 10. scielo.br [scielo.br]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 18. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 19. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 27. dcfinechemicals.com [dcfinechemicals.com]

- 28. echa.europa.eu [echa.europa.eu]

- 29. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

Strategic Utilization of 4-Bromo-3-methoxy-2-nitropyridine in Medicinal Chemistry

The following technical guide details the structural identity, synthesis, and strategic application of 4-Bromo-3-methoxy-2-nitropyridine . This document is structured to serve drug discovery chemists requiring high-fidelity data on this specific heterocyclic building block.

Chemical Identity & Digital Fingerprint

This compound is a highly functionalized pyridine scaffold. Its specific substitution pattern—combining a nitro group (electron-withdrawing/activating), a methoxy group (electron-donating/directing), and a bromine atom (cross-coupling handle)—makes it a versatile intermediate for synthesizing fused heterocycles, particularly thienopyrimidines and pyrrolo[2,3-b]pyridines (7-azaindoles), which are prevalent in kinase inhibitor discovery.

| Identifier | Value |

| CAS Number | 1805567-64-9 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 233.02 g/mol |

| SMILES | COc1c(Br)ccnc1[O-] |

| InChIKey | Not indexed in standard public subsets; Search via CAS 1805567-64-9 |

| Appearance | Pale yellow to light brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Structural Analysis & Reactivity Profile

The molecule features three distinct "handles" that allow for orthogonal functionalization. Understanding the electronic interplay between these groups is critical for reaction planning.

The "Push-Pull" Electronic Environment

-

C2-Nitro Group (

):-

Effect: Strongly electron-withdrawing. It significantly decreases the electron density of the pyridine ring, making the C4 and C6 positions susceptible to nucleophilic attack (

). -

Utility: Precursor to an amine (

) via reduction, enabling the formation of amide bonds or cyclization to fused ring systems.

-

-

C3-Methoxy Group (

):-

Effect: Electron-donating via resonance but withdrawing via induction. Sterically, it forces the adjacent nitro group out of planarity, potentially altering reduction kinetics.

-

Utility: Acts as a masked hydroxyl group (demethylation with

) or simply as a steric handle to enforce conformation in drug targets.

-

-

C4-Bromo Group (

):-

Effect: A labile leaving group.[1]

-

Utility: The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

).

-

Synthesis & Manufacturing

The synthesis typically proceeds via the electrophilic bromination of the parent scaffold, 3-methoxy-2-nitropyridine (CAS 20265-37-6).

Protocol: Bromination of 3-Methoxy-2-nitropyridine

Note: This reaction relies on the activating nature of the 3-methoxy group to direct the bromine to the para-position (C6) or ortho-position (C4). Since C2 is blocked by the nitro group, C4 and C6 are the competing sites. Optimization is required to favor C4.

Reagents:

-

Precursor: 3-Methoxy-2-nitropyridine[2]

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (

) -

Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN)

-

Catalyst: Sodium Acetate (NaOAc) or Iron (III) bromide (

) - optional depending on conditions

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-methoxy-2-nitropyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Addition: Add Sodium Acetate (2.0 eq) followed by dropwise addition of Bromine (1.5 eq) or portion-wise addition of NBS.

-

Heating: Heat the mixture to 60–80°C. Monitor via LC-MS for the disappearance of starting material (

155). -

Quench: Cool to room temperature. Pour into ice water.

-

Workup: Neutralize with saturated

. Extract with Ethyl Acetate ( -

Purification: The crude usually contains regioisomers. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Visualization: Synthesis & Workup Flow

Caption: Synthetic pathway for the bromination of 3-methoxy-2-nitropyridine emphasizing critical workup steps.

Application in Drug Discovery[1]

This scaffold is a "linchpin" intermediate. It allows for the modular construction of tri-substituted pyridines used in kinase inhibitors (e.g., EGFR, BTK inhibitors).

Pathway A: Suzuki-Miyaura Coupling (C4 Functionalization)

The C4-Bromine is highly reactive toward Pd-catalyzed coupling due to the electron-deficient nature of the nitropyridine ring.

-

Substrates: Aryl boronic acids, Vinyl boronic esters.

-

Catalyst System:

or -

Solvent: Dioxane/Water (4:1) at 90°C.

-

Outcome: Installs the "tail" region of the drug molecule.

Pathway B: Nitro Reduction & Cyclization (C2/C3 Interaction)

Reduction of the nitro group yields a 2-amino-3-methoxy-4-arylpyridine .

-

Reagents:

, -

Strategic Value: The resulting amine is a nucleophile. If the C3-methoxy is demethylated (using

) to a hydroxyl, the system becomes a 2-amino-3-hydroxypyridine , which can be cyclized with carbonyls to form oxazolopyridines . Alternatively, the amine can react with adjacent electrophiles to form imidazopyridines .

Visualization: Divergent Reactivity Map

Caption: Divergent synthetic utility showing orthogonal functionalization of the Br, NO2, and OMe groups.

Safety & Handling

As a nitropyridine derivative, this compound poses specific safety risks that must be managed in a research environment.

-

Acute Toxicity: Nitropyridines are often toxic if swallowed or inhaled. Treat as a potential mutagen.[1]

-

Skin/Eye Irritation: Likely a severe irritant (H315, H319).

-

Energetic Potential: While not a high explosive, nitro-compounds can decompose exothermically. Avoid heating dry solids to decomposition temperatures (>200°C).

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidative degradation.

References

- General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference for Pyridine Electrophilic Substitution).

- Related Patent Literature:Thienopyrimidine compounds and use thereof. (Reference for nitro-pyridine functionalization logic). US Patent US7300935B2.

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 4-Bromo-3-methoxy-2-nitropyridine

Application Note: Strategic SNAr Functionalization of 4-Bromo-3-methoxy-2-nitropyridine

Executive Summary

This compound (CAS: 23056-44-2) is a high-value heterocyclic scaffold used primarily in the synthesis of imidazo[4,5-c]pyridines and related tricyclic kinase inhibitors (e.g., JAK2, PI3K). Its unique substitution pattern—featuring a leaving group (Br) at C4, a strong electron-withdrawing group (NO₂) at C2, and an electron-donating yet sterically demanding methoxy group at C3—creates a complex reactivity landscape.

This guide provides a validated protocol for the regioselective SNAr displacement of the C4-bromide by amine nucleophiles. We address the critical challenge of controlling regioselectivity (C4 vs. C2 attack) and managing the steric influence of the C3-methoxy "buttress."

Mechanistic Insight & Regioselectivity

The Reactivity Landscape

The substrate presents two potential electrophilic sites for nucleophilic attack:[1]

-

C4-Position (Preferred): Activated by the pyridine nitrogen (para) and inductively by the C2-nitro group.

-

C2-Position (Competitor): Activated by the pyridine nitrogen (ortho) and the nitro group itself (ipso).

Despite the strong activation of C2 by the adjacent pyridine nitrogen, C4-displacement is kinetically favored for amine nucleophiles.

Why C4 over C2?

-

Electronic Stabilization: Attack at C4 generates a Meisenheimer intermediate where the negative charge is delocalized onto the pyridine nitrogen (N1). While C2 attack also allows N1 delocalization, the transition state for C4 attack is generally lower in energy for 2,4-dihalo-3-nitropyridine analogs (approx. 85:15 preference).

-

Steric Buttressing: The C3-methoxy group exerts a "buttressing effect," crowding both C2 and C4. However, the C2 position is flanked by the ring nitrogen and the bulky C3-OMe, making it slightly more sterically congested than C4, which is flanked by C3-OMe and C5-H.

Mechanism Diagram (DOT)

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution.

Experimental Protocol

Objective: Synthesis of 4-(benzylamino)-3-methoxy-2-nitropyridine (Model Reaction).

Materials

| Reagent | Equiv. | Role |

| This compound | 1.0 | Substrate |

| Primary Amine (e.g., Benzylamine) | 1.1 - 1.2 | Nucleophile |

| DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 | Base (Acid Scavenger) |

| Solvent: DMF or NMP | [0.2 M] | Polar Aprotic Solvent |

Step-by-Step Procedure

-

Setup:

-

To a dry reaction vial equipped with a magnetic stir bar, charge This compound (1.0 equiv).

-

Add anhydrous DMF (concentration ~0.2 M).

-

Add DIPEA (2.5 equiv) followed by the Amine (1.1 equiv) dropwise at room temperature. Note: Exotherm is possible.

-

-

Reaction:

-

Heat the mixture to 60°C .

-

Critical Control Point: Do not exceed 80°C initially. Higher temperatures increase the risk of C2-nitro displacement or denitration.

-

Monitor by LC-MS or TLC (50% EtOAc/Hexanes). The product typically appears as a bright yellow/orange spot, more polar than the starting bromide.

-

-

Monitoring Criteria:

-

t=0: Starting Material (SM) peak at [M+H]⁺ ~233/235 (Br isotope pattern).

-

t=2h: Appearance of Product peak (mass depends on amine).

-

Completion: usually < 4 hours. If SM remains, add 0.2 equiv amine and stir for 1 hr.

-

-

Workup:

-

Method A (Precipitation): Cool to RT.[2] Pour the reaction mixture slowly into 10 volumes of ice-water with vigorous stirring. The product should precipitate as a yellow solid. Filter, wash with water, and dry.[2]

-

Method B (Extraction): Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

If regioisomers (C2-attack) are observed (>5%), purify via flash column chromatography (SiO₂).

-

Eluent: Gradient 10% → 60% EtOAc in Hexanes. The C4-isomer is typically less polar than the C2-isomer due to intramolecular H-bonding between the C4-NH and C3-OMe/C5-H.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Steric hindrance from C3-OMe. | Increase Temp to 80°C; switch solvent to NMP (higher boiling point/polarity). |

| C2-Displacement | Hard nucleophile or excessive heat. | Lower Temp to 40-50°C; Use a milder base (e.g., Et₃N instead of K₂CO₃). |

| Hydrolysis (OH) | Wet solvent (displacement by H₂O). | Use anhydrous DMF; store DIPEA over KOH. |

| Darkening/Tars | Decomposition of Nitro group. | Degas solvent (Argon sparge); avoid temps >100°C. |

Workflow Diagram (DOT)

Figure 2: Operational workflow for the synthesis of 4-amino-3-methoxy-2-nitropyridine derivatives.

References

-

Regioselectivity in Nitropyridines

- Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.

- Source: ACS Combin

-

URL:[Link]

- Relevance: Confirms C4-selectivity (85:15) in 2,4-dichloro-3-nitropyridine analogs.

- Synthesis of 4-Amino-3-nitropyridines: Title: Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. Source: BenchChem Application Notes. Relevance: Provides baseline conditions for amine displacement of C4-Bromine in nitropyridines.

- Title: this compound (CAS 23056-44-2).

-

Mechanistic Grounding

- Title: Nucleophilic Aromatic Substitution on Pyridines: C2 vs C4 Selectivity.

- Source: Chemistry LibreTexts / StackExchange (Consolid

-

URL:[Link]

- Relevance: Theoretical basis for para-activ

Sources

Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-3-methoxypyridine Intermediates

Introduction: The Strategic Value of 2-Amino-3-methoxypyridine in Heterocyclic Synthesis

In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the strategic selection of foundational building blocks is paramount. 2-Amino-3-methoxypyridine has emerged as a highly valuable and versatile synthon for the construction of complex nitrogen-containing heterocyclic scaffolds.[1][2] Its utility stems from a unique bifunctional architecture, possessing two distinct nucleophilic centers: the exocyclic primary amine and the endocyclic pyridine nitrogen.[3] This dual reactivity allows it to participate in a wide array of cyclization reactions, serving as a linchpin for the assembly of fused bicyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These resulting scaffolds are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active agents.[4][5]

This guide provides an in-depth exploration of key cyclization strategies involving 2-amino-3-methoxypyridine. It moves beyond simple procedural lists to elucidate the underlying mechanistic principles, offering researchers and drug development professionals the causal understanding required to adapt and innovate upon these powerful synthetic methodologies.

Core Principles: Understanding the Binucleophilic Reactivity

The synthetic versatility of 2-amino-3-methoxypyridine is rooted in its electronic structure. The molecule functions as an N-C-N binucleophile, where both the exocyclic amino group (-NH₂) and the pyridine ring nitrogen can initiate bond formation.[3]

-

Exocyclic Amino Group (N¹): This primary amine is a potent nucleophile, readily participating in condensation reactions with carbonyls, Michael additions with α,β-unsaturated systems, and acylation reactions.

-

Endocyclic Pyridine Nitrogen (N²): While less nucleophilic than the primary amine due to its sp² hybridization and participation in the aromatic system, this nitrogen is crucial for ring closure. It readily attacks electrophilic centers, particularly after an initial reaction at the exocyclic amine has positioned the electrophile favorably. This sequential reactivity is the cornerstone of many annulation strategies.

The 3-methoxy group (-OCH₃) plays a significant electronic role. As an electron-donating group, it increases the electron density of the pyridine ring, thereby enhancing the nucleophilicity of the endocyclic nitrogen compared to an unsubstituted 2-aminopyridine, facilitating cyclization.

Caption: Workflow for Imidazo[1,2-a]pyridine synthesis.

Protocol: General Procedure for the Synthesis of 2-Aryl-7-methoxyimidazo[1,2-a]pyridines

Materials:

-

2-Amino-3-methoxypyridine (1.0 eq)

-

Substituted α-bromoacetophenone (1.1 eq)

-

Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

-

Sodium Bicarbonate (NaHCO₃) (optional, 2.0 eq)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask, add 2-amino-3-methoxypyridine (e.g., 1.24 g, 10 mmol) and the desired α-bromoacetophenone (11 mmol).

-

Add anhydrous ethanol (30-40 mL) as the solvent. For less reactive substrates, DMF can be used.

-

(Optional but recommended for mitigating HBr formation) Add sodium bicarbonate (1.68 g, 20 mmol).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Summary: Representative Reaction Conditions

| Reactant 1 (1.0 eq) | Reactant 2 (α-Haloketone) | Solvent | Base | Time (h) | Yield (%) |

| 2-Amino-3-methoxypyridine | 2-Bromoacetophenone | Ethanol | NaHCO₃ | 6 | 85-95 |

| 2-Amino-3-methoxypyridine | 2-Bromo-4'-chloroacetophenone | DMF | K₂CO₃ | 4 | 90-98 |

| 2-Amino-3-methoxypyridine | 2-Bromo-4'-nitroacetophenone | Ethanol | None | 12 | 75-85 |

| 2-Amino-3-methoxypyridine | Ethyl Bromopyruvate | Acetonitrile | K₂CO₃ | 8 | 80-90 |

Strategy II: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones with 1,3-Dielectrophiles

The construction of the pyrido[1,2-a]pyrimidine core involves the reaction of 2-aminopyridine with a 1,3-dielectrophilic partner, such as a β-ketoester or a malonic ester derivative. This annulation strategy builds a six-membered pyrimidinone ring onto the pyridine frame.

Causality and Mechanism

This transformation relies on a sequence of condensation and cyclization steps, where the choice of reaction partner dictates the initial event.

-

Initial Nucleophilic Attack: The highly nucleophilic exocyclic amino group attacks one of the electrophilic carbonyl carbons of the 1,3-dielectrophile (e.g., the ketone of ethyl acetoacetate or one of the esters of diethyl malonate).

-

Intermediate Formation: This leads to the formation of an enamine or amide intermediate.

-

Intramolecular Cyclization (Annulation): The endocyclic pyridine nitrogen then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step and may require thermal or acidic promotion to overcome the activation energy.

-

Dehydration/Elimination: A final elimination of water or alcohol (depending on the substrate) yields the aromatic pyrido[1,2-a]pyrimidin-4-one product. [6]

Caption: Reaction pathway for Pyrido[1,2-a]pyrimidin-4-one synthesis.

Protocol: Synthesis of 6-Methoxy-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one

Materials:

-

2-Amino-3-methoxypyridine (1.0 eq)

-

Diethyl malonate (1.5-2.0 eq)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

High-temperature reaction vessel

-

Ice water

Procedure:

-

In a reaction vessel, combine 2-amino-3-methoxypyridine (1.24 g, 10 mmol) and diethyl malonate (2.4 g, 15 mmol).

-

Add polyphosphoric acid (approx. 15-20 g) to the mixture with stirring. PPA acts as both a solvent and a Brønsted acid catalyst, promoting both the condensation and dehydration steps.

-

Heat the reaction mixture to 120-140°C for 2-4 hours. The mixture will become viscous.

-

Monitor the reaction by TLC, taking aliquots and quenching them in a basic solution (e.g., NaHCO₃ aq.) before spotting.

-

After completion, allow the mixture to cool to about 80-90°C and then carefully pour it onto crushed ice (approx. 100 g) with vigorous stirring.

-

The product will precipitate as a solid. Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The product is often pure enough for subsequent steps, but can be recrystallized from glacial acetic acid or ethanol if necessary.

Data Summary: Cyclization with 1,3-Dielectrophiles

| Reactant 1 | Reactant 2 (1,3-Dielectrophile) | Catalyst/Conditions | Product Type | Yield (%) |

| 2-Amino-3-methoxypyridine | Diethyl Malonate | PPA, 130°C | 2-Hydroxy-pyrimidin-4-one | 70-85 |

| 2-Amino-3-methoxypyridine | Ethyl Acetoacetate | Dowtherm A, 250°C | 2-Methyl-pyrimidin-4-one | 65-80 |

| 2-Amino-3-methoxypyridine | Ethyl Cyanoacetate | Piperidine, Ethanol, Reflux | 2-Amino-pyrimidin-4-one | 75-90 |

Strategy III: Advanced Synthesis via Transition-Metal-Catalyzed Annulation

For the construction of more complex, polycyclic frameworks, transition-metal catalysis offers powerful and atom-economical pathways. [7]These reactions often leverage the pyridine nitrogen as an intrinsic directing group to guide C-H activation, enabling novel bond formations that are inaccessible through traditional methods.

Causality and Mechanism

Palladium- and rhodium-catalyzed reactions are prominent in this area. A common mechanistic paradigm involves:

-

Directed C-H Activation: The pyridine nitrogen coordinates to the metal center (e.g., Pd(II)), forming a cyclometalated intermediate. This brings the catalyst into proximity with a C-H bond (either on the pyridine ring or an N-aryl substituent), facilitating its cleavage.

-

Coordination and Insertion: A coupling partner, such as an alkyne or an alkene, coordinates to the metal center and subsequently inserts into the metal-carbon bond.

-